molecular formula C13H14N2O3 B7884633 N-((tert-Butoxycarbonyl)oxy)benzimidoyl cyanide

N-((tert-Butoxycarbonyl)oxy)benzimidoyl cyanide

Cat. No. B7884633
M. Wt: 246.26 g/mol
InChI Key: QQWYQAQQADNEIC-UHFFFAOYSA-N
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Description

N-((tert-Butoxycarbonyl)oxy)benzimidoyl cyanide is a useful research compound. Its molecular formula is C13H14N2O3 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-((tert-Butoxycarbonyl)oxy)benzimidoyl cyanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((tert-Butoxycarbonyl)oxy)benzimidoyl cyanide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Sodium cyanoborohydride reduction of (benzyloxycarbonyl)- and (tert-butoxycarbonyl)hydrazones offers an alternative to catalytic hydrogenation for accessing N-benzyloxycarbonyl and N-tert-butoxycarbonyl protected N'-alkyl- and N'-arylmethylhydrazines, which are crucial in synthesis processes (Calabretta, Gallina, & Giordano, 1991).

  • Facile N-tert-butoxycarbonylation of amines can be achieved using La(NO3)3·6H2O as a catalyst in solvent-free conditions at room temperature, enabling efficient production of N-tert-butylcarbamates (Suryakiran, Prabhakar, Reddy, Rajesh, & Venkateswarlu, 2006).

  • Improved methods for the preparation of guanidines use N,N′-di-(tert-butoxycarbonyl)thiourea, providing efficient means for bis-Boc protected guanidine formation of amino compounds (Kim & Qian, 1993).

  • The preparation of indoles and oxindoles from N-(tert-butoxycarbonyl-2-alkylanilines through treatment with dimethylformamide or carbon dioxide demonstrates the versatility of N-(tert-butoxycarbonyl)anilines in synthesizing various important organic compounds (Clark, Muchowski, Fisher, Flippin, Repke, & Souchet, 1991).

  • In the field of medicinal chemistry, the synthesis and characterization of novel cyano oximino sulfonate esters, derived from arylsulfonyl chloride and different cyanoacetamide-based oximes including N-((tert-Butoxycarbonyl)oxy)benzimidoyl cyanide, showed anti-proliferation effect on mouse fibroblast cells (El‐Faham, Elnakdy, El Gazzar, Abd El-Rahman, & Khattab, 2014).

properties

IUPAC Name

tert-butyl [[cyano(phenyl)methylidene]amino] carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-13(2,3)17-12(16)18-15-11(9-14)10-7-5-4-6-8-10/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWYQAQQADNEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8069278
Record name 2-(tert-Butoxycarbonyloximino)-2-phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8069278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butoxycarbonyloximino)-2-phenylacetonitrile

CAS RN

58632-95-4
Record name 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58632-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonic acid, (cyanophenylmethylene)azanyl 1,1-dimethylethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(tert-Butoxycarbonyloximino)-2-phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8069278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl α-cyanobenzylaminyl carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.773
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 2-hydroxyimino-2-phenylacetonitrile (7.3 g.) and dimethylaniline (6.0 g) in a mixture of benzene (50 ml) and dioxane (5 ml.) was added dropwise to a solution of phosgene (5.5 g.) in benzene (50 ml.) over 1 hour at 3° to 5° C. The mixture was stirred for 3.5 hours at the same temperature and allowed to stand overnight. A solution of tert-butyl alcohol (7.4 g.) and pyridine (5.0 ml.) in benzene (20 ml.) was added dropwise for 1 hour under ice-cooling to the resultant solution containing 2-chlorocarbonyloxyimino2-phenylacetonitrile. The resultant mixture was stirred for 4 hours at the same temperature, and pyridine (3.0 ml.) was added dropwise thereto. The mixture was then stirred for 1 hour at room temperature and allowed to stand overnight. Water was added thereto and the organic layer was separated. The organic layer was then washed with 1N hydrochloric acid (3 times), a sodium chloride aqueous solution, a sodium bicarbonate aqueous solution (twice) and a sodium chloride aqueous solution (twice) and concentrated. The residue was allowed to stand to obtain crystals. The crystals were triturated in aqueous methanol, collected by filtration, washed with n-hexane and dried to give 2-tert-butoxycarbonyloxyimino-2-phenylacetonitrile (7.0 g.), mp 84° to 86° C.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
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Reaction Step Two
Quantity
7.4 g
Type
solvent
Reaction Step Two
Quantity
7.3 g
Type
reactant
Reaction Step Three
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
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solvent
Reaction Step Three
Quantity
5.5 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
2-chlorocarbonyloxyimino2-phenylacetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
resultant mixture
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0 (± 1) mol
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Reaction Step Seven
Quantity
3 mL
Type
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Reaction Step Seven

Synthesis routes and methods II

Procedure details

A solution of 2-hydroxyimino-2-phenylacetonitrile (7.3 g), dimethylaniline (6.0 g.) and tert-butyl alcohol (3.7 g.) in benzene (50 ml.) was dropwise added to a solution of phosgene (5.0 g.) in benzene (50 ml.) over 30 minutes under ice-cooling. To the mixture was dropwise added a solution of pyridine (4.0 ml.) in benzene (20 ml.) and the mixture was stirred for 1 hour at the same temperature and allowed to stand overnight. Water and benzene were added to the reaction mixture and an insoluble material was filtered off. The organic layer was in turn washed with 1N hydrochloric acid, water, a sodium bicarbonate aqueous solution and water, and dried over magnesium sulfate. The solvent was distilled off and to the residue were added n-hexane and a small amount of methanol. An insoluble material was filtered off and the filtrate was concentrated. Methanol was added to the residue and the mixture was allowed to stand. The precipitates were collected by filtration to give 2-tert-butoxycarbonyloxyimino-2-phenylacetonitrile (3.5 g.). Mp 83° to 85° C. Water was added to the mother liquor and the mixture was allowed to stand. The precipitates were collected by filtration to give the object compound (1.5 g.). Total yield (5.0 g.).
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
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solvent
Reaction Step Two
Quantity
50 mL
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solvent
Reaction Step Two
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Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 2-hydroxyimino-2-phenylacetonitrile (14.6 g.) and dimethylaniline (13.2 g.) in a mixture of acetone (5 ml.) and benzene (80 ml.) was dropwise added to a solution of trichloromethyl chloroformate (phosgene dimer) (6.7 ml.) in benzene (30 ml.) under ice-cooling. The mixture was stirred for 6 hours at the same temperature and allowed to stand overnight. To the resultant mixture containing 2-chlorocarbonyloxyimino-2-phenylacetonitrile was dropwise added a mixture of tert-butyl alcohol (11.1 g.), pyridine (16.0 ml.) and benzene (20 ml.) under ice-cooling, and the mixture was stirred for 7 hours at room temperature and allowed to stand overnight. The reaction mixture was treated as described in the above Examples 2(A) to 2(F) to give 2-tert-butoxycarbonyloxyimino-2-phenylacetonitrile (17.0 g.), mp 84° to 86° C.
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
11.1 g
Type
solvent
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step Two
Quantity
13.2 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
6.7 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-chlorocarbonyloxyimino-2-phenylacetonitrile
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0 (± 1) mol
Type
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Reaction Step Four
[Compound]
Name
2(F)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods IV

Procedure details

A solution of 2-hydroxyimino-2-phenylacetonitrile (7.3 g.), dimethylaniline (6.0 g.) and tert-butyl alcohol (3.7 g.) in benzene (50 ml.) was added dropwise to a solution of phosgene (5.0 g.) in benzene (50 ml.) for 30 minutes under ice-cooling. A solution of pyridine (4.0 ml.) in benzene (20 ml.) was added dropwise to the mixture. The resultant mixture was stirred for 1 hour at the same temperature and allowed to stand overnight. Water and benzene were added to the reaction mixture and an insoluble material was filtered off. The organic layer was then washed with 1N hydrochloric acid, water, a sodium bicarbonate aqueous solution and water, and dried over magnesium sulfate. The solvent was distilled off and n-hexane and a small amount of methanol were added to the residue. An insoluble material was filtered off and the filtrate was concentrated. Methanol was added to the residue and the mixture was allowed to stand. The precipitates were collected by filtration to give 2-tert-butoxycarbonyloxyimino-2-phenylacetonitrile (3.5 g.), Mp 83° to 85° C. Water was added to the mother liquor and the mixture was allowed to stand. The precipitates were collected by filtration to give the desired compound (1.5 g.). Total yield (5.0 g.).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
7.3 g
Type
reactant
Reaction Step Three
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
3.7 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
50 mL
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Reaction Step Three
Quantity
50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((tert-Butoxycarbonyl)oxy)benzimidoyl cyanide
Reactant of Route 2
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N-((tert-Butoxycarbonyl)oxy)benzimidoyl cyanide
Reactant of Route 3
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N-((tert-Butoxycarbonyl)oxy)benzimidoyl cyanide
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N-((tert-Butoxycarbonyl)oxy)benzimidoyl cyanide
Reactant of Route 5
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N-((tert-Butoxycarbonyl)oxy)benzimidoyl cyanide
Reactant of Route 6
Reactant of Route 6
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Citations

For This Compound
1
Citations
F Panahi, SK Dangolani, A Khalafi‐Nezhad - ChemistrySelect, 2016 - Wiley Online Library
In this study, we have developed the synthesis of a new magnetic nanoparticles‐supported 4‐(dimethylamino)pyridine (DMAP)‐based catalyst to be use as a robust heterogeneous …

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